molecular formula C30H62O7 B1606104 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol CAS No. 2420-29-3

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol

Cat. No.: B1606104
CAS No.: 2420-29-3
M. Wt: 534.8 g/mol
InChI Key: BGTZEQVWUZNMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol, also known as hexaethylene glycol monooctadecyl ether, is a chemical compound with the molecular formula C30H62O7. It is a member of the polyethylene glycol family and is characterized by its long hydrophobic alkyl chain and hydrophilic polyethylene glycol chain. This compound is commonly used in various industrial and scientific applications due to its unique amphiphilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol typically involves the reaction of octadecanol with ethylene oxide. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethers.

    Substitution: Halides or esters.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol is primarily based on its amphiphilic properties. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic polyethylene glycol chain interacts with polar substances. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubilization and emulsification. Its specific molecular structure allows for precise control over its interaction with various substances, enhancing its versatility in scientific and industrial applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-29-30-37-28-26-35-24-22-33-20-18-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTZEQVWUZNMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062398
Record name 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-29-3
Record name 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyethylene glycol 300 stearyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.